3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine
Description
3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine is a biphenyl derivative featuring a fluorine atom at the 3'-position and a methoxy group at the 4'-position of the biphenyl scaffold, with an amine group at the 4-position. Its molecular formula is C₁₃H₁₂FNO, with a molecular weight of 217.24 g/mol . The compound is primarily used in research settings, particularly in the synthesis of pharmaceuticals and organic electronic materials. Key characteristics include:
Properties
Molecular Formula |
C13H12FNO |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H12FNO/c1-16-13-7-4-10(8-12(13)14)9-2-5-11(15)6-3-9/h2-8H,15H2,1H3 |
InChI Key |
WJLUFPSIXROZJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine
Suzuki–Miyaura Cross-Coupling for Biphenyl Formation
The biphenyl backbone is most efficiently constructed via Suzuki–Miyaura cross-coupling, which couples an aryl halide with an arylboronic acid under palladium catalysis.
-
- Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with phosphine ligands such as SPhos or XPhos.
- Base: Potassium phosphate (K₃PO₄), sodium carbonate (Na₂CO₃), or potassium carbonate (K₂CO₃).
- Solvent: Mixtures of tetrahydrofuran (THF), toluene, and water.
- Temperature: Reflux conditions (~80–110°C).
Introduction of the Amino Group
The amine group at the 4 position can be introduced via several routes:
Nucleophilic Aromatic Substitution (SNAr)
- Starting from a 4-halogenated biphenyl intermediate (e.g., 4-chlorobiphenyl derivative), nucleophilic substitution with ammonia or amines can yield the corresponding aminobiphenyl.
- Catalysis by palladium acetate (Pd(OAc)₂) and bulky phosphine ligands (e.g., SPhos) enhances the reaction rate and selectivity.
- Typical conditions: refluxing in DMF or toluene/water mixtures with a base such as K₃PO₄.
Reduction of Nitrile Precursors
- Conversion of a nitrile group at the 4 position to the amine via reduction.
- Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
- This route requires the prior synthesis of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile as an intermediate, which can be prepared by palladium-catalyzed cyanation of the corresponding aryl halide.
Alternative Metal Catalysts and Methods
While palladium catalysis dominates, other transition metals have been explored for cost-effective and sustainable synthesis:
- Copper Catalysis: Copper salts (Cu(I), Cu(II)) mediate oxidative homocoupling of arylboronic acids to form biphenyls, sometimes under oxygen atmosphere without additional oxidants or bases.
- Nickel and Cobalt Catalysis: Nickel and cobalt catalysts have been used for Suzuki-type couplings, offering lower toxicity and cost. For example, cobalt(II) chloride with suitable ligands can catalyze biphenyl formation from arylboronates and aryl halides.
- Iron Catalysis: Iron complexes with N-heterocyclic carbene ligands can also catalyze cross-coupling of aryl halides with arylboronates, providing an eco-friendly alternative.
Representative Synthetic Route and Reaction Conditions
| Step | Reaction Type | Reactants | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Suzuki–Miyaura Cross-Coupling | 4-bromo-4'-methoxyphenyl + 3-fluorophenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄, THF/H₂O, reflux | 90–99 | High regioselectivity, forms 3'-fluoro-4'-methoxy biphenyl |
| 2 | Cyanation | Biphenyl intermediate (aryl bromide) + CuCN | Pd catalyst, base, elevated temperature | 70–85 | Produces 3'-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile |
| 3 | Reduction | Nitrile intermediate + LiAlH₄ or catalytic hydrogenation | Anhydrous ether or hydrogenation setup | 80–90 | Converts nitrile to amine, yielding target compound |
| 4 | Alternative SNAr | 4-chloro-3'-fluoro-4'-methoxybiphenyl + NH₃ | Pd(OAc)₂, SPhos, K₃PO₄, DMF, reflux | 75–85 | Direct amination route, avoids nitrile intermediate |
Mechanistic Insights
Suzuki–Miyaura Cross-Coupling Mechanism
Amination via Pd-Catalyzed C–N Bond Formation
Cyanation and Reduction
- Palladium-catalyzed cyanation proceeds via oxidative addition, cyanide insertion, and reductive elimination.
- Reduction of nitrile to amine involves hydride transfer or catalytic hydrogenation mechanisms.
The preparation of This compound is best achieved through a combination of palladium-catalyzed Suzuki–Miyaura cross-coupling to construct the biphenyl core with the appropriate fluorine and methoxy substitution, followed by introduction of the amine group either via nucleophilic aromatic substitution or reduction of a nitrile intermediate. Alternative metal catalysts such as copper, nickel, cobalt, and iron offer promising routes for more sustainable syntheses. Reaction optimization focuses on ligand choice, base, solvent system, and temperature to maximize yields and selectivity.
Chemical Reactions Analysis
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
- Electron-Withdrawing vs. In contrast, methoxy groups (electron-donating) increase electron density .
- Biological Activity : Derivatives like 6g (anti-HIV compound derived from 3'-fluoro-4'-methoxy-biphenyl) show moderate activity (50% yield), while analogues with 4'-fluoro-3'-methoxy substitution (6f ) achieve higher yields (70%), suggesting substituent position impacts synthetic efficiency .
Key Observations :
- Steric Effects : Bulky substituents (e.g., methyl or cyclobutyl groups) reduce yields in Suzuki-Miyaura couplings or amination reactions .
- Thermal Stability : Methoxy-substituted biphenyls generally exhibit lower melting points compared to halogenated analogues due to reduced intermolecular forces .
Key Observations :
- OLED Performance : Methoxy and fluoro substituents fine-tune charge transport properties in OLEDs, but bromine or boronates are often preferred for cross-coupling in device fabrication .
- Biological Relevance : Fluoro and methoxy groups improve bioavailability and metabolic stability in drug candidates, though positional isomerism significantly affects potency .
Biological Activity
3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article synthesizes available research findings about the biological activity of this compound, including its effects on various cancer cell lines and its mechanism of action.
This compound features a biphenyl structure with specific substituents that influence its biological activity. The fluorine and methoxy groups are particularly significant for enhancing the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of this compound primarily include:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : It shows potential as an inhibitor of DNA methyltransferases, which are crucial in epigenetic regulation and cancer progression.
Cytotoxicity Studies
Research has shown that this compound exhibits significant cytotoxic effects on leukemia cell lines. For instance, studies report its efficacy against the KG-1 cell line, with IC50 values indicating effective inhibition of cell proliferation.
Table 1: Cytotoxicity Data
Note: Specific IC50 values for this compound need to be filled based on experimental data.
The mechanism through which this compound exerts its biological effects involves:
- Inhibition of DNA Methyltransferases : The compound has been observed to inhibit DNMT enzymes, leading to the reactivation of tumor suppressor genes that are silenced in cancer cells. This action is crucial for reversing epigenetic modifications associated with tumorigenesis.
Case Study: Enzyme Inhibition
In a study focusing on the inhibition of DNMTs, derivatives similar to this compound showed varying degrees of selectivity against DNMT3A and DNMT1. The most potent derivatives had EC50 values in the low micromolar range, suggesting that structural modifications can significantly enhance inhibitory activity.
Additional Biological Activities
Beyond cytotoxicity and enzyme inhibition, other biological activities include:
- Antioxidant Properties : Some studies indicate that compounds with similar structures exhibit antioxidant properties, which can contribute to their overall therapeutic profile.
Q & A
Q. How do the fluorine and methoxy substituents influence torsional energy barriers and electronic properties?
- Methodology : Computational studies (e.g., molecular mechanics) show that electron-withdrawing fluorine reduces torsional flexibility (V₂ = -4.29 kcal·mol⁻¹ for 3-fluoro-biphenyl), while methoxy groups enhance electron density via resonance. These effects impact π-π stacking in materials and binding affinity in drug targets .
- Data : Substituent electronic parameters (Hammett σₚ) correlate with conformational stability: σₚ(F) = +0.06, σₚ(OCH₃) = -0.27 .
Q. How is this compound utilized in developing PET tracers or antiretroviral agents?
- Applications :
- PET Tracers : The fluoro-substituted biphenyl core is coupled to glutamine derivatives (e.g., Boc-L-Glu-OtBu) to target tumor metabolism. Radiolabeling with ¹⁸F enables in vivo imaging .
- Antiretroviral Agents : Structural analogs (e.g., 6g in ) inhibit HIV-1 via piperazine-linked nitroimidazole moieties. The methoxy group enhances solubility, while fluorine improves metabolic stability .
Q. What strategies optimize functionalization of this compound for surface modification in material science?
- Methodology : Suzuki-Miyaura cross-coupling attaches biphenylamine groups to boron-doped nanocrystalline diamond (B:NCD) surfaces. Pd(OAc)₂/P(o-tol)₃ catalysts achieve >80% coupling efficiency. Subsequent EDC-NHS chemistry links dyes (e.g., N3) for optoelectronic applications .
Q. How can computational modeling resolve contradictions in bioactivity data across studies?
- Approach : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, lower LUMO energies in nitroimidazole derivatives correlate with enhanced anti-HIV activity. MD simulations assess binding modes to resolve discrepancies in IC₅₀ values .
Methodological Tables
Table 1 : Synthetic Yields and Conditions for Key Derivatives
Table 2 : Substituent Effects on Torsional Energy Barriers
| Substituent | Position | V₂ (kcal·mol⁻¹) | Electronic Effect |
|---|---|---|---|
| -F | 3' | -4.29 | Electron-withdrawing |
| -OCH₃ | 4' | -4.23* | Electron-donating |
| *Estimated from analogous 4,4'-dimethyl-biphenyl . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
